6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-pyridin-2-yl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C13H10N2O2/c16-13-8-17-12-5-4-9(7-11(12)15-13)10-3-1-2-6-14-10/h1-7H,8H2,(H,15,16) |
InChI Key |
CDUAPEBMQJIQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenol with Oxalyl Chloride
- Procedure: 2-Aminophenol is reacted with oxalyl chloride under controlled conditions to yield 1,4-benzoxazinediones (intermediates 3a-b).
- Reaction conditions: Typically carried out in dry toluene with catalytic DMF at ~120°C for 1 hour.
- Yields: High yields of 70–90% are reported for these intermediates.
- Purification: Recrystallization from benzene/petroleum ether mixtures affords pure products as colorless crystals.
- Reference: This method is well-established and forms the basis for subsequent functionalization steps.
Functionalization to 3-Chloro-1,4-benzoxazin-2-one Derivatives
- Reagents: Treatment of benzoxazinediones with Vilsmeier–Haack reagent (formed in situ from DMF and thionyl chloride).
- Conditions: Reaction in dry toluene at reflux (~120°C) for 1 hour.
- Outcome: Formation of 3-chloro-1,4-benzoxazin-2-one derivatives (4a-b) with an electrophilic center amenable to nucleophilic aromatic substitution (SNAr).
- Yields: 70–80% yield after recrystallization.
- Significance: The chloro substituent at position 3 serves as a handle for further nucleophilic substitution with pyridinyl or other nucleophiles.
Alternative Preparation of 1,4-Oxazin-2-one Intermediates from β-Amino Alcohols
- Starting materials: β-Amino alcohols are reacted with dimethyl acetylenedicarboxylate (DMAD) in methanol under nitrogen atmosphere.
- Procedure: Dropwise addition of DMAD to the amino alcohol solution, stirring at room temperature for 1 hour, with heating if necessary to complete lactone formation.
- Subsequent steps: The formed lactone is treated with N-bromosuccinimide (NBS) and triethylamine to induce dehydrobromination and form the oxazinone ring.
- Purification: Extraction and chromatographic purification yield the 1,4-oxazinone intermediates.
- Utility: These intermediates serve as precursors for polysubstituted pyridines and related heterocycles, potentially including the target compound or its analogs.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to 1,4-benzoxazinedione | 2-Aminophenol + oxalyl chloride + DMF (cat.) | 120°C | 1 hour | 70–90 | Recrystallization purification |
| Vilsmeier–Haack chlorination | 1,4-Benzoxazinedione + DMF + thionyl chloride | 120°C | 1 hour | 70–80 | Forms 3-chloro-1,4-benzoxazin-2-one |
| SNAr with pyridin-2-yl nucleophile | 3-Chloro intermediate + pyridin-2-yl + THF | Microwave 60°C | 6–12 minutes | 55–82 | Microwave-assisted, metal-free |
| 1,4-Oxazinone from β-amino alcohol | β-Amino alcohol + DMAD + NBS + NEt3 | RT to reflux | 0.5–16 hours | Variable | Lactone formation and dehydrobromination |
Mechanistic Insights and Optimization Notes
- The SNAr reaction proceeds via nucleophilic attack of the pyridin-2-yl group on the electrophilic 3-chloro position of the benzoxazinone ring, followed by elimination of HCl.
- Electron-donating substituents on the benzoxazinone ring tend to decrease product yields, likely due to reduced electrophilicity.
- Microwave irradiation enhances reaction rates and yields by providing rapid and uniform heating.
- The choice of nucleophile affects yield; for example, N-methylindole derivatives gave higher yields than unsubstituted indole analogs, suggesting steric and electronic effects are important.
- The β-amino alcohol route offers modular access to diverse oxazinone intermediates, enabling further functionalization.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzoxazine compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one is CHNO, and it features a unique oxazine ring structure that contributes to its reactivity and biological activity. The compound is characterized by the presence of a pyridine group, which enhances its potential interactions with biological targets.
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives of benzo[1,4]oxazine have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. A notable study demonstrated that specific modifications to the benzo[1,4]oxazine structure can enhance cytotoxicity against certain cancer cell lines, suggesting a pathway for further drug development.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that derivatives of benzo[1,4]oxazine can inhibit bacterial growth, particularly against Gram-positive bacteria. This antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
Organic Synthesis
Synthesis of Oxazines
this compound serves as an intermediate in the synthesis of various substituted oxazines. The synthetic routes often involve electrophilic aromatic substitution reactions or cyclization processes that utilize ortho-quinones and primary amines. For example, recent methodologies have successfully employed this compound in one-pot reactions to produce diverse oxazine derivatives with tailored functionalities.
Materials Science
Polymer Chemistry
In materials science, compounds like this compound are explored for their potential as additives in polymer formulations. Their ability to act as stabilizers or cross-linking agents can enhance the thermal and mechanical properties of polymers. Studies have shown that incorporating such compounds into polymer matrices improves resistance to thermal degradation and enhances overall material performance.
Data Table: Applications Overview
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Effective against Gram-positive bacteria | |
| Organic Synthesis | Synthesis of Oxazines | Used as an intermediate for diverse oxazine derivatives |
| Materials Science | Polymer Additive | Enhances thermal stability and mechanical properties |
Case Studies
- Antitumor Activity Study : A research team investigated the cytotoxic effects of various benzo[1,4]oxazine derivatives on breast cancer cell lines. It was found that specific structural modifications significantly increased their potency compared to standard chemotherapeutic agents.
- Antimicrobial Testing : A series of experiments were conducted to evaluate the efficacy of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics for certain strains.
- Polymer Enhancement Research : A study focused on incorporating this compound into polycarbonate materials demonstrated improved impact resistance and thermal stability when tested under standard conditions.
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The benzooxazinone scaffold is highly versatile, with substitutions at positions 6, 7, or 8 significantly altering biological activity, solubility, and target selectivity. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The pyridin-2-yl group (electron-deficient) may favor interactions with hydrophobic pockets, while electron-rich substituents like benzyloxy reduce binding affinity in BET inhibitors .
- Positional Sensitivity : Substitutions at the 6-position (e.g., pyridine, triazole) are critical for kinase inhibition (PI3Kα, CDK9), whereas 8-nitro derivatives serve as synthetic intermediates .
- Bioisosteric Replacements : Triazole groups mimic amide bonds, enhancing metabolic stability without compromising antimicrobial activity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Lipophilicity : Pyridin-2-yl substitution balances logP (1.8) between hydrophilic (6-hydroxy) and lipophilic (6-benzyloxy) derivatives, optimizing membrane permeability.
- Solubility : The pyridine ring’s polarity improves aqueous solubility compared to benzyloxy derivatives but remains lower than hydroxy-substituted analogs.
Biological Activity
6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its potential as an anti-cancer agent, its mechanism of action, and relevant research findings.
- Molecular Formula : CHNO
- CAS Number : 934291-27-7
- Molecular Weight : 226.23 g/mol
The compound has been identified as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
In Vitro Studies
- Anticancer Activity :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The most potent derivative showed an IC value of 0.63 nM against PI3Kα, indicating strong inhibition of this target .
- Selectivity :
In Vivo Studies
- Tumor Xenograft Models :
Data Table: Summary of Biological Activities
Case Study 1: Synthesis and Evaluation
In a study focused on the synthesis of novel derivatives based on this compound, researchers evaluated their anticancer properties through structure-activity relationship (SAR) studies. The modifications in the molecular structure led to enhanced potency against specific cancer types, reinforcing the importance of chemical structure in biological activity .
Case Study 2: Pharmacokinetics
Another research effort assessed the pharmacokinetic properties of selected derivatives in vivo. The results highlighted favorable absorption and distribution characteristics, with oral bioavailability reaching approximately 24.1%, making it a promising candidate for further development as an oral anticancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
